molecular formula C19H21N5O2S B4989761 N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No. B4989761
M. Wt: 383.5 g/mol
InChI Key: NOPNAIXNWBPWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as IMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPTA is a thioacetamide derivative that has been synthesized through a unique method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of IMPTA is not fully understood, but it is believed to act through multiple pathways. IMPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, IMPTA has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
IMPTA has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases. IMPTA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the expression of COX-2. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

IMPTA has several advantages for laboratory experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research and development. It has been synthesized through a unique method, which allows for the production of high yields and purity. However, IMPTA also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be further evaluated.

Future Directions

IMPTA has great potential for further research and development. Future studies should focus on elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Additionally, the toxicity and side effects of IMPTA need to be further evaluated to ensure its safety for clinical use. Furthermore, the development of novel derivatives of IMPTA may enhance its potency and selectivity, leading to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

IMPTA has been synthesized through a multistep reaction process, which involves the reaction of 4-isopropylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in the presence of a base to give IMPTA. The synthesis of IMPTA has been optimized to achieve high yield and purity, making it suitable for further research and development.

Scientific Research Applications

IMPTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. IMPTA has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13(2)14-4-6-15(7-5-14)20-18(25)12-27-19-21-22-23-24(19)16-8-10-17(26-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNAIXNWBPWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide

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